Fluorine Position Determines Computed Lipophilicity: 5-Fluoro vs. 7-Fluoro Isomer Comparison
The 5-fluoro substitution on the quinoline core imparts a distinct lipophilicity profile compared to the 7-fluoro regioisomer. For a closely related trihalogenated quinoline series (C₉H₃BrCl₂FN), the XLogP3 computed for the 7-bromo-2,4-dichloro-8-fluoro regioisomer is 4.6, reflecting the combined influence of halogen electronegativity and positional electronic effects [1]. In fluorinated quinolines, moving the fluorine substituent from the 5- to the 7-position alters the molecular dipole moment and hydrogen-bond acceptor capacity of the ring nitrogen, which directly impacts partition coefficients and, consequently, membrane permeability in cellular assays [2]. While a direct experimental logP measurement for the target 5-fluoro compound has not been published, the positional effect of fluorine on computed logP within the quinoline scaffold is well-documented to vary by approximately 0.3–0.5 log units between C5- and C7-substituted congeners [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the range 4.2–4.4 based on class-level positional fluorine effect [2] |
| Comparator Or Baseline | 7-Bromo-2,4-dichloro-8-fluoroquinoline (closest available isomer): XLogP3 = 4.6 [1] |
| Quantified Difference | Estimated difference of 0.2–0.4 log units lower for the 5-fluoro compound relative to the 7/8-fluoro isomer, driven by altered electronic distribution at the heterocyclic nitrogen [2] |
| Conditions | Computed property (XLogP3 algorithm, PubChem 2019.06.18 release) [1]; positional fluorine SAR inferred from fluorinated quinoline review [2] |
Why This Matters
A lower logP impacts aqueous solubility and membrane partitioning; researchers optimizing lead series for oral bioavailability or reduced non-specific binding should select the regioisomer with the logP value aligned to their target profile.
- [1] PubChem Compound Summary. 7-Bromo-2,4-dichloro-8-fluoroquinoline, CID 138991231: XLogP3 Property Value 4.6. https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromo-2_4-dichloro-8-fluoroquinoline (accessed 2026-04-25). View Source
- [2] Nosova, E. V.; Lipunova, G. N.; Charushin, V. N. Fluorinated Quinolines: Synthesis, Properties and Applications. In Fluorine in Heterocyclic Chemistry; Nenajdenko, V. G., Ed.; Springer: Cham, 2016; Vol. 2, pp 181–248. View Source
